molecular formula C9H7F3OS B1351130 S-(Trifluoroacetyl)-4-mercaptotoluene CAS No. 75072-07-0

S-(Trifluoroacetyl)-4-mercaptotoluene

Cat. No.: B1351130
CAS No.: 75072-07-0
M. Wt: 220.21 g/mol
InChI Key: UTLCXQRJYGDYOK-UHFFFAOYSA-N
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Description

S-(Trifluoroacetyl)-4-mercaptotoluene is an organofluorine compound characterized by the presence of a trifluoroacetyl group attached to a mercaptotoluene structure. This compound is notable for its unique chemical properties, which include high reactivity and stability under various conditions. The trifluoroacetyl group imparts significant electron-withdrawing effects, making this compound valuable in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(Trifluoroacetyl)-4-mercaptotoluene typically involves the reaction of 4-mercaptotoluene with trifluoroacetic anhydride or trifluoroacetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride formed during the reaction. The reaction conditions often include temperatures ranging from 0°C to room temperature to ensure optimal yield and purity .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts such as chromium (III) oxide can enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions: S-(Trifluoroacetyl)-4-mercaptotoluene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

S-(Trifluoroacetyl)-4-mercaptotoluene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of S-(Trifluoroacetyl)-4-mercaptotoluene involves the interaction of its trifluoroacetyl group with nucleophilic sites on target molecules. The electron-withdrawing nature of the trifluoroacetyl group enhances the compound’s reactivity, allowing it to form stable adducts with proteins and other biomolecules. This interaction can inhibit enzyme activity or alter protein function, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Uniqueness: S-(Trifluoroacetyl)-4-mercaptotoluene is unique due to the combination of the trifluoroacetyl group and the mercaptotoluene structure. This combination imparts distinct reactivity and stability, making it suitable for specialized applications in organic synthesis, biochemical research, and industrial processes .

Properties

IUPAC Name

S-(4-methylphenyl) 2,2,2-trifluoroethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3OS/c1-6-2-4-7(5-3-6)14-8(13)9(10,11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTLCXQRJYGDYOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30382083
Record name S-(4-Methylphenyl) trifluoroethanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75072-07-0
Record name S-(4-Methylphenyl) trifluoroethanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(Trifluoroacetyl)thio]toluene
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